Cyhalothrin

Descripción

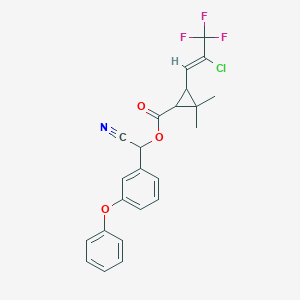

Structure

3D Structure

Propiedades

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYGBMAQZUVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023997 | |

| Record name | alpha-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

68085-85-8, 91465-08-6 | |

| Record name | Cyhalothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68085-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

49.2 °C | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Intricate Dance of a Neurotoxin: A Technical Guide to Cyhalothrin's Mechanism of Action on Voltage-Gated Sodium Channels

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the molecular interactions between the pyrethroid insecticide cyhalothrin and voltage-gated sodium channels (VGSCs). This guide details the precise mechanism of action, presents key quantitative data, outlines experimental methodologies, and provides novel visualizations of the underlying pathways, offering a critical resource for the fields of neurotoxicology, pharmacology, and insecticide development.

This compound, a potent Type II pyrethroid insecticide, exerts its neurotoxic effects by targeting the fundamental components of nerve impulse transmission: the voltage-gated sodium channels. These channels are responsible for the rising phase of the action potential in most electrically excitable cells.[1] By modulating the function of these channels, this compound disrupts normal nerve signaling, leading to paralysis and death in susceptible insects.[2]

Core Mechanism: A State-Dependent Sabotage of Channel Gating

The primary mechanism of action of this compound involves the disruption of the normal gating kinetics of VGSCs.[3][4] Unlike a simple channel blocker, this compound binds to the channel and stabilizes it in the open conformation.[5] This leads to two principal effects: a slowing of the channel's inactivation and a delay in its deactivation upon repolarization.[6][7] The result is a prolonged influx of sodium ions, leading to membrane depolarization and hyperexcitability of the neuron.[7]

A crucial feature of this compound's action is its state-dependency , with a preferential binding affinity for the open state of the sodium channel.[8][9] This "use-dependent" characteristic means that the insecticide's effect is more pronounced in active neurons where channels are frequently opening.[8] The presence of an α-cyano group in Type II pyrethroids like this compound is believed to contribute to a more stable binding to the open channel, resulting in a much slower decay of the sodium current compared to Type I pyrethroids.[6][10]

Biochemical and molecular modeling studies have identified two putative pyrethroid receptor sites, termed PyR1 and PyR2, on the insect sodium channel.[11][12] These sites are located in hydrophobic pockets formed by several transmembrane segments and linkers, and the binding of this compound to these sites is thought to allosterically modulate channel gating.[6][9]

Quantitative Analysis of this compound's Impact

The effects of this compound and other pyrethroids on VGSCs have been quantified using various electrophysiological techniques. The following table summarizes key parameters that characterize the potency and efficacy of these compounds.

| Compound | Channel Type/Organism | Parameter | Value | Reference |

| λ-cyhalothrin | Rat Cerebrocortical Neurons | EC50 (Na+ influx) | ~1 µM | [1] |

| Deltamethrin | Rat Cerebrocortical Neurons | EC50 (Na+ influx) | ~0.1 µM | [1] |

| Deltamethrin | BgNav1-1 (Cockroach) | EC50 (% Modification) | 0.05 µM | [6] |

| Permethrin | BgNav1-1 (Cockroach) | EC50 (% Modification) | 0.8 µM | [6] |

Note: Data for λ-cyhalothrin is often presented in the context of other pyrethroids, with deltamethrin being a frequently studied comparator due to its potent and characteristic Type II effects.

Visualizing the Molecular Mayhem

To better illustrate the complex interactions and processes involved, the following diagrams have been generated using the Graphviz DOT language.

Key Experimental Protocols

The characterization of this compound's effects on VGSCs relies on sophisticated electrophysiological techniques. The primary methods employed are two-electrode voltage clamp (TEVC) on Xenopus oocytes and patch-clamp techniques on cultured neurons.

Two-Electrode Voltage Clamp (TEVC) Protocol

This technique is instrumental for studying ion channels expressed in a heterologous system, providing high-quality recordings of ionic currents.

-

Oocyte Preparation and cRNA Injection:

-

Oocytes are surgically removed from Xenopus laevis frogs and defolliculated.

-

Synthesized complementary RNA (cRNA) encoding the specific VGSC α and β subunits of interest is injected into the oocytes.[6][13]

-

Oocytes are incubated for 2-5 days to allow for the expression of functional channels on the cell membrane.[6]

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a specific recording solution (e.g., ND96).[6]

-

The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential, typically between -80 mV and -120 mV.[6]

-

To elicit sodium currents, the membrane is depolarized to a test potential (e.g., -10 mV) for a short duration (e.g., 5-100 ms).[5][6]

-

-

Pyrethroid Application and Data Analysis:

-

After recording baseline currents, a solution containing this compound is perfused into the recording chamber.

-

To assess use-dependent effects, a train of short depolarizing pulses may be applied to increase the probability of channels being in the open state.[6]

-

The modification of the sodium current is observed as the appearance of a large, slowly decaying "tail current" upon repolarization.[6][11]

-

The percentage of modified channels can be calculated from the amplitude of the tail current relative to the peak sodium current.[6] Dose-response curves are generated by applying a range of this compound concentrations to determine the EC50.[6]

-

Patch-Clamp Electrophysiology Protocol

This technique allows for the recording of ionic currents from a small patch of membrane or the whole cell, providing high resolution of channel activity.

-

Cell Culture:

-

Recording Configuration:

-

A glass micropipette with a specific tip resistance is filled with an internal solution and brought into contact with a neuron.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The membrane patch within the pipette is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing control of the intracellular environment and recording of currents from the entire cell.[15][16]

-

-

Voltage-Clamp Recordings:

-

The cell membrane is held at a negative potential.

-

Step depolarizations are applied to activate the VGSCs and record the resulting sodium currents.

-

This compound is applied to the bath solution, and the effects on the sodium current kinetics (inactivation and deactivation) are recorded and analyzed.[14]

-

Conclusion

The mechanism of action of this compound on voltage-gated sodium channels is a multifaceted process characterized by state-dependent binding and a profound alteration of channel gating kinetics. This technical guide provides a foundational understanding of these interactions, supported by quantitative data, detailed experimental protocols, and clear visual representations. A thorough comprehension of this mechanism is paramount for the development of more selective and effective insecticides and for assessing the potential neurotoxic risks to non-target organisms. Further research, including high-resolution structural studies of the this compound-channel complex, will continue to illuminate the intricate details of this potent neurotoxin's activity.

References

- 1. Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of two kdr mutations at predicted pyrethroid receptor site 2 in the sodium channels of Aedes aegypti and Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Unique Mechanism of Transfluthrin Action Revealed by Mapping Its Binding Sites in the Mosquito Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

The Critical Role of Stereochemistry in the Insecticidal Efficacy of Cyhalothrin Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyhalothrin, a synthetic pyrethroid insecticide, is a cornerstone of modern pest management strategies, valued for its broad-spectrum efficacy and rapid knockdown of target insects. However, the insecticidal activity of this compound is not a property of the molecule as a whole, but rather is intricately linked to its complex stereochemistry. Commercial formulations of this compound are available as different isomeric mixtures, namely this compound, lambda-cyhalothrin, and gamma-cyhalothrin, each possessing distinct biological activities. This technical guide provides a comprehensive overview of the stereochemistry of this compound isomers and its profound impact on their insecticidal potency. We will delve into the quantitative differences in their activity, detail the experimental protocols used to assess their efficacy, and visualize the underlying molecular mechanisms and experimental workflows.

Stereochemistry of this compound Isomers

This compound possesses three chiral centers, giving rise to a total of eight possible stereoisomers. These isomers differ in the spatial arrangement of their atoms and can be categorized into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The specific composition of these stereoisomers in a given formulation dictates its overall insecticidal activity.

-

This compound: The original technical-grade this compound is a mixture of all eight stereoisomers.

-

Lambda-cyhalothrin: This is a more refined formulation consisting of a racemic mixture of two enantiomers: the (S)-α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate and the (R)-α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate. Essentially, it is an enriched mixture of the most active diastereomers.

-

Gamma-cyhalothrin: This is the most potent formulation, consisting of a single, resolved isomer: the (S)-α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate. This isomer is also known as the 1R, cis, αS isomer.[1]

The crucial determinant of insecticidal activity is the configuration at the 1R position of the cyclopropane ring.[2] Consequently, gamma-cyhalothrin, which is comprised solely of the most active isomer, is approximately twice as active on a weight-for-weight basis as lambda-cyhalothrin, which contains a 1:1 mixture of the active (1R) and inactive (1S) enantiomers.[2]

Quantitative Insecticidal Activity

The differential insecticidal activity of this compound isomers is evident in the lethal dose (LD50) and lethal concentration (LC50) values determined for various insect species. Gamma-cyhalothrin consistently demonstrates the highest potency. The following tables summarize available quantitative data.

Table 1: Comparative Toxicity of Lambda-cyhalothrin and Gamma-cyhalothrin to Aquatic Organisms

| Species | Isomer | 96-hour LC50 (µg/L) | Reference |

| Zebrafish (Brachydanio rerio) | Lambda-cyhalothrin | 1.94 | [3][4] |

| Zebrafish (Brachydanio rerio) | Gamma-cyhalothrin | 1.93 | [3][4] |

| Shrimp (Macrobrachium nipponense) | Lambda-cyhalothrin | 0.04 | [3][4] |

| Shrimp (Macrobrachium nipponense) | Gamma-cyhalothrin | 0.28 | [3][4] |

Table 2: Insecticidal Activity of Lambda-cyhalothrin Against Various Insect Pests

| Insect Species | Bioassay Method | LC50 / LD50 | Reference |

| House fly (Musca domestica) | Larval bioassay | 94.89 ppm | [5] |

| Tobacco budworm (Heliothis virescens) | Topical application | 0.03 - 1.5 ng/insect | [6] |

| Tobacco cutworm (Spodoptera litura) | Leaf dip method | 225 - 350 ppm | [7] |

| 28-spotted potato ladybird (Henosepilachna vigintioctomaculata) | Adult contact | LC10: 0.193 mg/L, LC20: 0.251 mg/L, LC40: 0.355 mg/L | [8] |

Note: The available literature provides limited direct comparative data for all three isomers against a wide range of terrestrial insect pests in a standardized format. The provided data is collated from various studies and methodologies may differ.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mode of action for all pyrethroid insecticides, including the this compound isomers, is the disruption of the nervous system of insects. They achieve this by targeting the voltage-gated sodium channels (VGSCs), which are transmembrane proteins essential for the initiation and propagation of action potentials in neurons.

Pyrethroids bind to a specific site on the alpha-subunit of the VGSC, causing the channel to remain open for an extended period. This leads to a persistent influx of sodium ions, resulting in membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect. The stereochemistry of the this compound molecule is critical for its binding affinity to the VGSC, with the 1R, cis, αS isomer (gamma-cyhalothrin) exhibiting the optimal configuration for this interaction.

Experimental Protocols

The assessment of the insecticidal activity of this compound isomers relies on standardized bioassays. The following are detailed methodologies for two common experimental protocols.

Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide.

-

Insect Rearing: Maintain a healthy, age-synchronized colony of the target insect species under controlled conditions of temperature, humidity, and photoperiod.

-

Insecticide Preparation: Prepare serial dilutions of the this compound isomers in a suitable solvent, typically acetone.

-

Application: Anesthetize adult insects (e.g., with carbon dioxide) and apply a precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each insect using a micro-applicator. A control group should be treated with the solvent alone.

-

Observation: Place the treated insects in clean containers with access to food and water. Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.

-

Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LD50 value (the dose required to kill 50% of the test population) using probit analysis.

Larval Bioassay

This method is commonly used to assess the toxicity of insecticides to the larval stages of insects.

-

Insect Rearing: Rear the target insect species to the desired larval instar (e.g., third instar) under controlled conditions.

-

Insecticide Preparation: Prepare a series of concentrations of the this compound isomers in a suitable carrier, such as water with a small amount of surfactant to ensure even dispersal.

-

Exposure:

-

Diet Incorporation Method: Incorporate the insecticide into the artificial diet of the larvae.

-

Leaf Dip Method: Dip leaves of a host plant into the insecticide solution, allow them to air dry, and then provide them to the larvae.

-

Direct Exposure Method (for aquatic larvae): Add the insecticide directly to the water in which the larvae are held.

-

-

Observation: Maintain the larvae under controlled conditions and record mortality at regular intervals.

-

Data Analysis: Calculate the percentage mortality for each concentration, correct for control mortality, and determine the LC50 value (the concentration required to kill 50% of the test population) using probit analysis.

Conclusion

The stereochemistry of this compound is a critical determinant of its insecticidal activity. The progression from the racemic mixture of this compound to the enriched lambda-cyhalothrin and finally to the single, highly active isomer of gamma-cyhalothrin represents a significant advancement in pyrethroid technology. This refinement allows for lower application rates to achieve the same level of pest control, thereby reducing the environmental load of the insecticide. For researchers and professionals in drug development and pest management, a thorough understanding of the stereoselective action of this compound isomers is paramount for the development of more effective and environmentally benign insect control strategies. The continued investigation into the structure-activity relationships of pyrethroids will undoubtedly pave the way for the next generation of insecticides with enhanced efficacy and improved safety profiles.

References

- 1. The pyrethroid (±)-lambda-cyhalothrin enantioselective biodegradation by a bacterial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the acute toxicity for gamma-cyhalothrin and lambda-cyhalothrin to zebra fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Binary Mixtures of Lambda-Cyhalothrin, Chlorfenapyr, and Abamectin, against the House Fly Larvae, Musca domestica L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. entomoljournal.com [entomoljournal.com]

- 8. mdpi.com [mdpi.com]

Synthesis and chemical properties of lambda-cyhalothrin

An In-depth Technical Guide on the Synthesis and Chemical Properties of Lambda-cyhalothrin

Introduction

Lambda-cyhalothrin is a potent synthetic pyrethroid insecticide used extensively in agriculture and public health to control a wide spectrum of insect pests.[1][2] Pyrethroids are synthetic chemicals designed to mimic the insecticidal properties of naturally occurring pyrethrins from chrysanthemum flowers.[3][4] Lambda-cyhalothrin is a specific, more active isomeric form of cyhalothrin, developed to provide enhanced biological activity and stability.[5][6][7] It acts as a fast-acting neurotoxin in insects through both contact and ingestion, making it effective against pests such as aphids, caterpillars, and beetles.[1][2][8][9] Its mechanism involves the disruption of the nervous system by interfering with sodium channels, leading to paralysis and death.[3][8][9][10] This guide provides a detailed overview of its chemical properties, synthesis protocols, degradation pathways, and mechanism of action for researchers and scientific professionals.

Chemical and Physical Properties

Lambda-cyhalothrin is a solid substance, appearing colorless or beige with a mild odor.[5][8] It has very low solubility in water but is soluble in many organic solvents.[5][7] As a pyrethroid, it is characterized by high insecticidal activity, low mammalian toxicity when used as directed, and a low potential to contaminate groundwater due to its tendency to bind to soil.[3][10]

Physicochemical Data

The key physicochemical properties of lambda-cyhalothrin are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₁₉ClF₃NO₃ | [11][12] |

| Molecular Weight | 449.85 g/mol | [11][12] |

| Physical State | Colorless to beige solid | [5][8] |

| Melting Point | 49.2 °C | [13] |

| Boiling Point | 187-190 °C | [13] |

| Water Solubility | 0.005 mg/L (5 x 10⁻³ mg/L) | [5] |

| Vapor Pressure | 1.5 x 10⁻⁹ mm Hg at 20 °C | [5] |

| Log P (Octanol/Water) | 7.0 | [14][15] |

| CAS Number | 91465-08-6 | [3][11][12] |

Stereochemistry

This compound has three chiral centers, leading to multiple possible stereoisomers. Lambda-cyhalothrin is not a single isomer but a specific 1:1 racemic mixture of two of the most biologically active enantiomers of this compound: (S)-α-cyano-3-phenoxybenzyl-(Z)-(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylate and (R)-α-cyano-3-phenoxybenzyl-(Z)-(1S,3S)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane carboxylate.[3][7] This specific isomeric composition is what gives lambda-cyhalothrin its high insecticidal potency.[3][6]

Synthesis of Lambda-cyhalothrin

The commercial production of lambda-cyhalothrin is a multi-step process. A common and efficient method involves the synthesis of a cis-cyhalothrin mixture followed by an epimerization reaction to isolate the desired lambda-cyhalothrin isomers.

The overall synthesis can be broken down into two main stages:

-

Condensation Reaction: Formation of this compound oil by reacting an activated cyclopropanecarboxylic acid derivative (e.g., "Kungfuyl chloride") with 3-phenoxybenzaldehyde and a cyanide source.[16]

-

Epimerization and Isolation: Conversion of the inactive isomers within the this compound mixture to the desired active lambda-cyhalothrin isomers, followed by crystallization.[16][17]

Experimental Protocol: Epimerization of cis-Cyhalothrin

The following protocol is a representative procedure for the synthesis of lambda-cyhalothrin from a cis-cyhalothrin isomeric mixture, based on established industrial processes.[17][18]

Objective: To prepare high-purity lambda-cyhalothrin via base-catalyzed epimerization of cis-cyhalothrin.

Materials:

-

cis-Cyhalothrin oil (>96% purity, containing a mixture of isomers)

-

n-Hexane (solvent)

-

Diisopropylamine (base catalyst)

-

Isopropylamine (co-base)

-

Pure lambda-cyhalothrin crystals (for seeding)

-

Ice-salt mixture or cryo-cooler

-

Four-necked round-bottom flask equipped with a mechanical stirrer and thermometer

Procedure:

-

Reaction Setup: Charge a four-necked round-bottom flask with 225g of n-Hexane.

-

Addition of Starting Material: Add 125g of cis-cyhalothrin oil to the solvent with stirring.

-

Initial Cooling: Cool the reaction mixture to between -5°C and -10°C using an ice-salt bath.

-

Addition of Catalyst: Add 0.5 moles of Diisopropylamine and 0.35 moles of Isopropylamine (as a co-base) to the cooled mixture.

-

Deep Cooling: Continue cooling the reaction mass to a target temperature of -20°C.

-

Seeding: Once the target temperature is reached and maintained for 30 minutes, seed the reaction mass with 12g of pure lambda-cyhalothrin crystals (>95% purity) to initiate selective crystallization of the desired isomer.

-

Epimerization and Crystallization: Maintain the reaction mixture at -20°C to -30°C with continuous stirring for 24-36 hours. During this time, the equilibrium will shift, and the desired lambda-cyhalothrin isomer will crystallize out of the solution.

-

Isolation: Filter the resulting solid product from the cold reaction mixture.

-

Washing: Wash the collected crystals with a small amount of cold n-hexane to remove impurities and residual solvent.

-

Drying: Dry the final product under vacuum to yield high-purity lambda-cyhalothrin.

Chemical Reactivity and Degradation

Lambda-cyhalothrin is stable to light but can be degraded under certain environmental conditions, primarily through hydrolysis and photodegradation.[3][6]

Hydrolysis

Hydrolysis of lambda-cyhalothrin is highly dependent on pH. It is stable in acidic and neutral conditions. However, under alkaline conditions (pH 9), it degrades with a half-life of approximately 7 days.[3][6] The primary pathway for hydrolysis is the cleavage of the ester bond, which is a common degradation route for pyrethroids.[6][19]

Photodegradation

Sunlight accelerates the degradation of lambda-cyhalothrin in both water and soil.[3] The photodegradation process involves several pathways, including ester bond cleavage, decarboxylation, and reductive dehalogenation of the trifluoromethyl group.[4][20]

Environmental Fate Summary

| Condition | Half-Life / Rate | Reference(s) |

| Hydrolysis (pH 9) | ~7 days | [3][6] |

| Hydrolysis (pH 5, 7) | Stable | [3][6] |

| Plant Surfaces | ~5 days | [3] |

| Aerobic Soil | 22 to 83 days | [14] |

Mechanism of Action

Lambda-cyhalothrin, like all pyrethroids, is an axonic excitotoxin that targets the nervous system of insects.[3] Its primary mode of action is the disruption of voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.[1][3][5]

The insecticide binds to the sodium channel protein, preventing it from closing after activation.[3] This leads to a persistent influx of sodium ions into the neuron, causing uncontrolled nerve firing (hyperexcitability). The continuous nerve stimulation results in paralysis and, ultimately, the death of the insect.[1][3][8] This rapid disruption of nerve function is responsible for the characteristic "knockdown" effect of pyrethroids.[3]

Analytical Methods

The analysis of lambda-cyhalothrin, particularly for residue detection in environmental and agricultural samples, commonly employs chromatographic techniques.

-

Gas Chromatography (GC): Often coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) for high sensitivity and specificity in quantifying residues in various matrices.[21]

-

High-Performance Liquid Chromatography (HPLC): Used for separating lambda-cyhalothrin isomers and for quantification, often with UV or mass spectrometry detection.

-

Infrared (IR) Spectroscopy: Mid-infrared (MIR) spectroscopy has been explored as a rapid, non-destructive method for the qualitative analysis of lambda-cyhalothrin residues on produce like cabbage.[22]

Experimental Workflow: Residue Analysis

A typical workflow for determining pesticide residues in a food sample is outlined below.

Toxicological Data

Lambda-cyhalothrin is highly toxic to insects and aquatic life, but moderately toxic to mammals.[2][5][9][13] Its high toxicity to non-target organisms like bees and fish necessitates careful application to minimize environmental impact.[3][5][9]

| Test Organism & Route | Value (LD₅₀ / LC₅₀) | Toxicity Class | Reference(s) |

| Rat (oral) | 56 mg/kg | High | [3] |

| Rat (dermal) | 632 mg/kg (male), 696 mg/kg (female) | Moderate | [5] |

| Rat (inhalation, 4h) | 0.175 - 0.315 mg/L | Moderate | [5] |

| Birds (oral) | >3920 mg/kg | Low | [5] |

| Fish | 0.078 - 2.3 µg/L | Very High | [5] |

| Aquatic Invertebrates | 0.0023 - 3.3 µg/L | Very High | [5] |

| Honeybees (contact) | 0.051 µ g/bee | Very High | [5] |

| Honeybees (oral) | 0.97 µ g/bee | Very High | [5] |

Conclusion

Lambda-cyhalothrin remains a significant tool in pest management due to its high efficacy and rapid action. A thorough understanding of its synthesis, particularly the stereoselective epimerization process, is crucial for its efficient production. Its chemical properties, including its pH-dependent degradation and susceptibility to photodegradation, dictate its environmental fate and inform best practices for its application. While effective, its high toxicity to non-target aquatic organisms and pollinators underscores the importance of responsible use and adherence to environmental safety guidelines to mitigate unintended ecological consequences. Future research may focus on developing more targeted delivery systems, such as microencapsulation, to enhance its safety profile while maintaining its potent insecticidal activity.

References

- 1. pomais.com [pomais.com]

- 2. Lambda-cyhalothrin (Ref: OMS 3021) [sitem.herts.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. npic.orst.edu [npic.orst.edu]

- 6. This compound (EHC 99, 1990) [inchem.org]

- 7. scribd.com [scribd.com]

- 8. Lambda-Cyhalothrin Information and Products | Lambda-Cyhalothrin Active Ingredient [solutionsstores.com]

- 9. A Comprehensive Overview of Lambda-Cyhalothrin Insecticide - Chico Crop Science Co., Ltd. [chicocrop.com]

- 10. fbn.com [fbn.com]

- 11. lambda-Cyhalothrin | C23H19ClF3NO3 | CID 6440557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. λ-Cyhalothrin [webbook.nist.gov]

- 13. chembk.com [chembk.com]

- 14. fao.org [fao.org]

- 15. eurl-pesticides.eu [eurl-pesticides.eu]

- 16. An overview of Chinaâs lambda-cyhalothrin technical production capacity, formulation registrations and major exporters, News about Crop Protection Special [essencechem.com]

- 17. A Process For The Preparation Of Lambda this compound With High Purity [quickcompany.in]

- 18. CN103420872A - Preparation method of lambda-cyhalothrin - Google Patents [patents.google.com]

- 19. scielo.br [scielo.br]

- 20. Biodegradation of Lambda this compound by Ralstonia eutropha [elibrary.asabe.org]

- 21. Rapid determination of lambda-cyhalothrin residues on Chinese cabbage based on MIR spectroscopy and a Gustafson–Kessel noise clustering algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Journey of Cyhalothrin in Soil: A Technical Guide to its Environmental Fate and Degradation

For Immediate Release

A deep dive into the environmental behavior of the pyrethroid insecticide, cyhalothrin, reveals a complex interplay of chemical and biological processes that dictate its persistence and breakdown in the soil. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the environmental fate and degradation pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its transformation processes.

This compound, a synthetic pyrethroid insecticide, is widely utilized in agriculture to control a broad spectrum of insect pests. Its efficacy is attributed to its neurotoxic action, which disrupts the normal functioning of the insect nervous system.[1][2] However, the introduction of any pesticide into the environment necessitates a thorough understanding of its subsequent fate and potential impact. This guide synthesizes current knowledge on the degradation of this compound in the soil matrix, a critical environmental compartment.

Degradation of this compound in Soil: A Two-Pronged Attack

The dissipation of this compound in soil is governed by both abiotic and biotic degradation mechanisms.[3][4] Abiotic processes, primarily photolysis and hydrolysis, contribute to its breakdown, particularly on exposed soil surfaces.[5] However, the principal driver of this compound degradation in most soil environments is microbial activity.[3][5]

Biotic Degradation: A diverse array of soil microorganisms, including bacteria and fungi, have been shown to be capable of degrading this compound.[2][3][6] These microorganisms utilize the pesticide as a carbon and nitrogen source, breaking it down into less complex and often less toxic compounds.[7] The primary enzymatic reaction in the microbial degradation of this compound is the cleavage of the ester bond, a common pathway for pyrethroid metabolism.[2] This initial step yields two primary metabolites: 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid and a cyanohydrin derivative which can be further transformed to 3-phenoxybenzoic acid.[2][5][8] These initial degradation products are then susceptible to further microbial attack, leading to hydroxylation and eventual mineralization to carbon dioxide.[5]

Abiotic Degradation: Sunlight can induce the photodegradation of this compound on the soil surface, with studies showing a half-life of less than 30 days under sunlight exposure.[5][9] Hydrolysis, the chemical breakdown by reaction with water, is significantly influenced by pH. This compound is relatively stable in acidic to neutral conditions but undergoes more rapid hydrolysis under alkaline (high pH) conditions.[1][9]

The persistence of this compound in soil, often expressed as its half-life (the time it takes for 50% of the initial amount to degrade), is highly variable and dependent on a range of environmental factors. These include soil type, organic matter content, temperature, and moisture levels.[5][10][11] Generally, conditions that favor microbial activity, such as warmer temperatures and adequate moisture, lead to faster degradation rates.[10][12]

Quantitative Insights into this compound Dissipation

To provide a clear comparative overview, the following tables summarize the quantitative data on the half-life of this compound and its isomers under various soil and environmental conditions as reported in the scientific literature.

Table 1: Half-life of this compound in Soil under Aerobic Conditions

| Soil Type | Temperature (°C) | Half-life (days) | Reference |

| Sandy Loam | 20 | 22 | [5] |

| Loamy Sand | 20 | 82 | [5] |

| Sandy Loam | 10 | 56 | [5] |

| Japanese Upland (Volcanic Ash) | 20 | ~100 | [5] |

| Representative Soil | Not Specified | 30 (range 28-84) | [9][13] |

| Field Study | Not Specified | ~9 | [9][13] |

Table 2: Influence of Application Rate and Environmental Conditions on this compound Half-life in Sandy Loam Soil

| Condition | Half-life (days) | Reference |

| Standard Rate (20°C) | 22 | [5] |

| Higher Rate (500 g/ha, 20°C) | 42 | [5] |

| Flooded Conditions (20°C) | 74 | [5] |

Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for its study in soil.

Experimental Protocols for Studying this compound Degradation in Soil

The following outlines a generalized experimental protocol for assessing the degradation of this compound in soil, based on methodologies cited in the literature.

1. Soil Collection and Preparation:

-

Objective: To obtain a representative soil sample for the experiment.

-

Procedure:

-

Collect topsoil (0-15 cm depth) from a site with no recent pesticide application history.

-

Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large debris.

-

Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass.

-

2. Soil Spiking and Incubation:

-

Objective: To introduce a known concentration of this compound to the soil and maintain it under controlled environmental conditions.

-

Procedure:

-

Prepare a stock solution of analytical grade this compound in a suitable organic solvent (e.g., acetone).

-

Add the spiking solution to the soil to achieve the desired initial concentration. The amount of solvent should be minimal and allowed to evaporate completely.

-

Adjust the moisture content of the treated soil to a specific level, typically a percentage of its water-holding capacity.

-

Place a known weight of the treated soil into incubation vessels (e.g., glass flasks).

-

Incubate the samples in the dark at a constant temperature. For studies involving photolysis, a light source simulating sunlight is used.[5]

-

Maintain the soil moisture content throughout the incubation period by periodic addition of deionized water.

-

3. Soil Sampling and Extraction:

-

Objective: To collect soil samples at different time points and extract this compound and its metabolites.

-

Procedure:

-

At predetermined time intervals, collect triplicate soil samples from the incubation vessels.

-

Extract the soil samples with an appropriate organic solvent or solvent mixture (e.g., acetonitrile, ethyl acetate).[3] This is often done using techniques like sonication or shaking.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the soil pellet to ensure complete recovery.

-

Combine the supernatants for each sample.

-

4. Sample Cleanup:

-

Objective: To remove interfering substances from the soil extract before instrumental analysis.

-

Procedure:

-

Concentrate the extracted solvent under a gentle stream of nitrogen.

-

Perform a cleanup step, if necessary, using techniques such as solid-phase extraction (SPE) with a suitable sorbent (e.g., C18).

-

5. Instrumental Analysis:

-

Objective: To identify and quantify the concentration of this compound and its degradation products.

-

Procedure:

-

Analyze the cleaned-up extracts using analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometer).[3][6]

-

Prepare calibration standards of this compound and its known metabolites to quantify their concentrations in the soil samples.

-

6. Data Analysis:

-

Objective: To determine the degradation kinetics and half-life of this compound.

-

Procedure:

-

Plot the concentration of this compound versus time.

-

Fit the data to a suitable kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and the half-life (DT50).

-

Conclusion

The environmental fate of this compound in soil is a dynamic process influenced by a combination of biotic and abiotic factors. While it has the potential for persistence under certain conditions, microbial degradation is a key mechanism for its dissipation. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental risk associated with the use of this compound and for developing strategies to mitigate any potential adverse effects. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working in the fields of environmental science and pesticide development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scielo.br [scielo.br]

- 3. Simultaneous biodegradation of λ-cyhalothrin pesticide and Vicia faba growth promotion under greenhouse conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound (EHC 99, 1990) [inchem.org]

- 6. DETECTION OF PRODUCTS AFTER DEGRADATION OF PYRETHROID PESTICIDE Λ-CYHALOTHRIN (25% EC) USING SOIL MICROORGANISMS | Ianna Journal of Interdisciplinary Studies,ISSN(O):2735-9891,ISSN(P):2735-9883 [unijisedu.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. npic.orst.edu [npic.orst.edu]

- 10. ciechem.com [ciechem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. npic.orst.edu [npic.orst.edu]

Toxicological profile of cyhalothrin on non-target organisms

An In-depth Technical Guide on the Toxicological Profile of Cyhalothrin on Non-Target Organisms

Introduction

This compound is a synthetic pyrethroid insecticide, a class of chemicals engineered to mimic the insecticidal properties of naturally occurring pyrethrins found in Chrysanthemum flowers.[1] It is a broad-spectrum, non-systemic insecticide with rapid contact and stomach action, utilized extensively in agriculture to control a wide array of pests on crops like cotton, cereals, and vegetables, as well as in public health applications.[1][2][3]

This compound exists as several stereoisomers due to its multiple chiral centers. The most common commercial formulations are lambda-cyhalothrin, which is an enriched mixture of the most active isomers, and gamma-cyhalothrin, which is the single most biologically active isomer.[2][4] Consequently, gamma-cyhalothrin is expected to be approximately twice as toxic as lambda-cyhalothrin.[5][6] Due to their lipophilic nature, cyhalothrins have a low water solubility and a high octanol-water partition coefficient (Kow), causing them to bind strongly to soil and organic matter.[7][8]

While effective against target pests, the broad-spectrum nature of this compound raises significant concerns about its impact on non-target organisms, which are crucial for ecological balance. This guide provides a comprehensive toxicological profile of this compound, focusing on its effects on aquatic organisms, birds, mammals, and beneficial insects. It summarizes quantitative toxicity data, details relevant experimental protocols, and illustrates key mechanisms and workflows.

Mechanism of Action

Like other pyrethroids, this compound is a potent neurotoxin.[1][4] Its primary mode of action involves the disruption of the normal functioning of the nervous system.[1][9] this compound targets the voltage-gated sodium channels in the axonal membranes of nerve cells.[1][10] It binds to these channels, preventing their closure after an action potential has been initiated.[1][10] This leads to a prolonged influx of sodium ions into the axon, causing repetitive nerve impulses, which result in paralysis and ultimately the death of the organism.[1][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: OMS 2011) [sitem.herts.ac.uk]

- 3. Lambda-cyhalothrin (Ref: OMS 3021) [sitem.herts.ac.uk]

- 4. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Comparative aquatic toxicity of the pyrethroid insecticide lambda-cyhalothrin and its resolved isomer gamma-cyhalothrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Environmental chemistry, ecotoxicity, and fate of lambda-cyhalothrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Environmental chemistry, ecotoxicity, and fate of lambda-cyhalothrin. | Semantic Scholar [semanticscholar.org]

- 9. npic.orst.edu [npic.orst.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Gamma-Cyhalothrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-cyhalothrin is a highly active synthetic pyrethroid insecticide, valued for its broad-spectrum efficacy against a wide range of agricultural pests.[1] As the most insecticidally active isomer of cyhalothrin, its physical and chemical properties are critical determinants of its environmental fate, biological activity, and formulation development.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of gamma-cyhalothrin, details of standard experimental protocols for their determination, and visual representations of its mode of action, synthesis, and metabolic pathways.

Chemical Identity

Gamma-cyhalothrin is the single, most biologically active stereoisomer of this compound.[1] It is chemically defined as (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate. The molecule possesses three chiral centers, leading to the possibility of eight stereoisomers; however, the commercial product is specifically the 1R, 3R, αS, Z-isomer, which confers its high insecticidal potency.

| Identifier | Value |

| IUPAC Name | [(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

| CAS Number | 76703-62-3 |

| Molecular Formula | C₂₃H₁₉ClF₃NO₃ |

| Molar Mass | 449.85 g/mol |

| Chemical Class | Pyrethroid Ester Insecticide |

| IRAC MoA Class | 3A |

Physical Properties

The physical properties of gamma-cyhalothrin influence its application, persistence, and transport in the environment. It is a colorless to off-white solid with a mild odor. Key quantitative physical properties are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 55.6 °C | |

| Boiling Point | Decomposes before boiling | Atmospheric Pressure |

| Degradation Point | 245 °C | |

| Vapor Pressure | 3.45 x 10⁻⁴ mPa | at 20 °C |

| Density | 1.32 g/mL | at 20 °C |

| Solubility in Water | 0.0021 mg/L (2.1 µg/L) | at 20 °C, pH 7 |

| Solubility in Organic Solvents | >500 g/L | Acetone, Methanol, Ethyl Acetate, Toluene at 20°C |

Chemical Properties

The chemical properties dictate the stability, reactivity, and environmental fate of gamma-cyhalothrin. Its stability is notably pH-dependent.

| Property | Value | Conditions |

| Octanol-Water Partition Coefficient (log Kow) | 4.96 | at 20 °C, pH 7 |

| Henry's Law Constant | 0.0221 Pa m³/mol | at 25 °C |

| Aqueous Hydrolysis (DT₅₀) | 136 days | at 20 °C, pH 7 |

| Stable | at pH 5 | |

| 1.1 days | at pH 9 | |

| Soil Photolysis (DT₅₀) | Non-persistent | |

| Water-Sediment (DT₅₀) | 34.5 days |

Experimental Protocols

The determination of the physicochemical properties of pesticides like gamma-cyhalothrin is governed by standardized international guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point/Melting Range (OECD 102)

This guideline describes methods such as the capillary tube method (in a liquid bath or metal block), hot-stage microscopy, and differential scanning calorimetry (DSC) or differential thermal analysis (DTA).[2][3][4][5] For a crystalline solid like gamma-cyhalothrin, a sample is heated at a controlled rate, and the temperature range from the beginning of melting to complete liquefaction is recorded.[6]

Boiling Point (OECD 103)

As gamma-cyhalothrin decomposes before boiling, this property is determined through methods that can also measure vapor pressure, such as the dynamic method, or through thermal analysis (DTA/DSC).[7][8][9][10][11] These methods detect the temperature at which decomposition initiates.

Vapor Pressure (OECD 104)

For substances with low vapor pressure, methods like the gas saturation method or effusion methods (Knudsen cell, isothermal thermogravimetry) are employed.[12][13][14][15] A carrier gas is passed over the substance at a known rate, and the amount of substance transported is quantified to calculate the vapor pressure.

Water Solubility (OECD 105)

For poorly soluble substances like gamma-cyhalothrin, the column elution method is appropriate.[16][17][18][19] Water is passed through a column packed with an inert support material coated with the test substance. The concentration of the substance in the eluate is measured continuously until a plateau is reached, which represents the water solubility.[20]

Octanol-Water Partition Coefficient (OECD 107, 117)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. The Shake Flask Method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water, allowing it to partition, and then measuring the concentration in each phase.[21][22][23] For compounds with high log Kow values like gamma-cyhalothrin, the HPLC method (OECD 117) is often preferred.[21][23][24] This method correlates the retention time of the substance on a reverse-phase column with the known log Kow values of reference compounds.

Hydrolysis as a Function of pH (OECD 111)

To determine the rate of abiotic hydrolysis, sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with gamma-cyhalothrin and incubated in the dark at a constant temperature.[25][26][27][28][29] Samples are analyzed at various time intervals to determine the concentration of the parent compound and identify major degradation products.

Quantification by High-Performance Liquid Chromatography (HPLC)

A common method for quantifying gamma-cyhalothrin in experimental samples involves reverse-phase HPLC with UV detection.

-

Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[30]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like formic acid.[30] For example, an isocratic mobile phase of acetonitrile-water (80:20, v/v) can be used.[1]

-

Detection: UV detector set to a wavelength of 230 nm or 277 nm.[1][30]

-

Quantification: Based on an external standard curve prepared from analytical standards of gamma-cyhalothrin.[30]

Mandatory Visualizations

Mode of Action: Sodium Channel Modulation

Gamma-cyhalothrin, like other pyrethroids, exerts its neurotoxic effect by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects.[31] It binds to the channel protein, preventing its normal inactivation. This leads to a prolonged influx of sodium ions, causing persistent membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect.[31][32]

Caption: Mode of action of gamma-cyhalothrin on voltage-gated sodium channels.

Stereoselective Synthesis Workflow

The commercial production of gamma-cyhalothrin is a stereoselective process designed to isolate the most active isomer from a mixture of this compound diastereomers.[1] The process involves key steps of chlorination, esterification, and crystallization.[1]

Caption: Stereoselective synthesis pathway for gamma-cyhalothrin.

Mammalian Metabolism and Degradation Pathway

In mammals, gamma-cyhalothrin is rapidly metabolized and eliminated.[33][34] The primary metabolic reactions are the cleavage of the ester bond by carboxylesterases and oxidation by cytochrome P450 enzymes.[30][33] This detoxification process results in more polar, water-soluble metabolites that are excreted primarily in the urine and feces.[30] Key metabolites include cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (CFMP) and 3-phenoxybenzoic acid (3-PBA).[35]

References

- 1. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]

- 2. laboratuar.com [laboratuar.com]

- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. enfo.hu [enfo.hu]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

- 14. srd.nist.gov [srd.nist.gov]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. Water Solubility | Scymaris [scymaris.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. filab.fr [filab.fr]

- 21. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 22. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 23. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 25. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 26. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 27. jrfglobal.com [jrfglobal.com]

- 28. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 29. oecd.org [oecd.org]

- 30. books.rsc.org [books.rsc.org]

- 31. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 32. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Documenting the kinetic time course of lambda-cyhalothrin metabolites in orally exposed volunteers for the interpretation of biomonitoring data - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Precision Pest Control: A Technical Guide to Synthetic Pyrethroid Insecticides

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic pyrethroids represent a cornerstone of modern insecticide development, evolving from the natural insecticidal esters of pyrethrum flowers into a diverse class of potent, broad-spectrum neurotoxicants. This technical guide provides a comprehensive overview of the history, chemical evolution, and mechanism of action of synthetic pyrethroid insecticides. We trace their development from the early, photolabile first-generation compounds to the highly stable and potent subsequent generations. Detailed methodologies for key toxicological and neurophysiological experiments are presented to provide a practical framework for research and development. Quantitative data on mammalian toxicity, insecticidal efficacy, and environmental persistence are summarized in comparative tables. Furthermore, this guide utilizes Graphviz diagrams to visually articulate the core signaling pathways, experimental workflows, and the historical progression of this critical class of insecticides.

Introduction: From Flower to Photostability

The journey of synthetic pyrethroids begins with the long-recognized insecticidal properties of pyrethrum, the extract from the flowers of Tanacetum cinerariaefolium (formerly Chrysanthemum cinerariaefolium).[1][2] For centuries, powdered chrysanthemum flowers were used to control insect pests.[1] The active components, known as pyrethrins, were first isolated and their structures elucidated in the 1920s by Hermann Staudinger and Leopold Ružička.[3][4] While effective, natural pyrethrins suffered from significant limitations, including high production costs and rapid degradation in sunlight, which restricted their use in agriculture.[1]

This spurred the quest for synthetic analogues with enhanced stability and potency. The breakthrough came in 1949 with the synthesis of allethrin , the first synthetic pyrethroid, by Milton S. Schechter and his team.[2][5][6] This marked the dawn of the pyrethroid era, leading to the development of successive generations of insecticides with progressively improved characteristics.

The Generations of Synthetic Pyrethroids: A Chemical Arms Race

The development of synthetic pyrethroids can be categorized into distinct generations, each characterized by significant advancements in chemical structure, photostability, and insecticidal activity.

-

First Generation (1960s): These early compounds, including allethrin , tetramethrin , and resmethrin , were more active than natural pyrethrins but retained their susceptibility to degradation by sunlight.[3][7] Their use was largely confined to indoor applications.[8]

-

Second Generation (1970s): This era saw the development of the first photostable pyrethroids, revolutionizing agricultural pest control.[3][9] Key compounds like permethrin , cypermethrin , and deltamethrin were substantially more resistant to light and air, allowing for effective field application.[1][3] A significant innovation during this period was fenvalerate , the first commercial pyrethroid lacking the traditional cyclopropane ring structure.[2][3]

-

Third and Fourth Generations: Subsequent research focused on refining the molecular structure to further increase potency and broaden the spectrum of activity. This led to compounds like lambda-cyhalothrin and beta-cyfluthrin .[3] A notable development was the creation of non-ester pyrethroids, such as etofenprox , which possess a unique ether linkage, conferring different metabolic and environmental properties.[2][10][11]

A crucial structural distinction that arose is the classification into Type I and Type II pyrethroids. Type II pyrethroids contain an α-cyano group on the 3-phenoxybenzyl alcohol moiety, which significantly increases their insecticidal potency and alters their toxicological profile in mammals, often leading to a different poisoning syndrome.[3][12][13]

Mechanism of Action: Targeting the Insect Nervous System

The primary target of synthetic pyrethroids is the voltage-gated sodium channel in the neuronal membranes of insects.[3][14] These channels are critical for the propagation of action potentials along the axon.

Signaling Pathway:

-

A nerve impulse arrives, causing the activation gate of the sodium channel to open.

-

Sodium ions (Na+) flow into the neuron, leading to depolarization and the propagation of the action potential.

-

Normally, the channel's inactivation gate closes rapidly, and the activation gate closes upon repolarization, stopping the influx of sodium.

-

Pyrethroids bind to the sodium channel protein and inhibit the closure of the channel.[3][12]

-

This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges and a persistent depolarization of the nerve membrane.[14]

-

The neuron is unable to repolarize, resulting in a state of hyperexcitability, followed by paralysis and eventual death of the insect.[3] This is often observed as a rapid "knockdown" effect.[9]

Type II pyrethroids cause a more prolonged channel opening compared to Type I compounds.[15] They can also interact with other ion channels, such as voltage-gated chloride channels, contributing to their distinct toxicological effects.[12]

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. wolf.sk [wolf.sk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. protocols.io [protocols.io]

- 7. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of commercial aerosol insecticides for control of Aedes aegypti susceptible or resistant to pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.who.int [iris.who.int]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. Guidelines for testing mosquito adulticides for indoor residual spraying and treatment of mosquito nets [who.int]

- 14. piat.org.nz [piat.org.nz]

- 15. archives.equiterre.org [archives.equiterre.org]

Cyhalothrin's Effect on the Insect Nervous System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyhalothrin, a potent synthetic pyrethroid insecticide, exerts its primary neurotoxic effects by targeting voltage-gated sodium channels in the insect nervous system. As a Type II pyrethroid, characterized by the presence of an α-cyano group, this compound induces a prolonged modification of sodium channel gating, leading to persistent depolarization of the neuronal membrane, hyperexcitation, paralysis, and eventual death of the insect. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neurotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. While the primary focus is on the interaction with voltage-gated sodium channels, potential secondary targets, including voltage-gated calcium and chloride channels, as well as GABA receptors, are also discussed.

Core Mechanism of Action: Disruption of Voltage-Gated Sodium Channel Gating

The principal target of this compound is the voltage-gated sodium channel (VGSC), an integral membrane protein essential for the initiation and propagation of action potentials in insect neurons.[1][2][3][4] this compound binds to the open state of the VGSC, stabilizing it and inhibiting both deactivation (closing) and inactivation.[2][3][4] This disruption of the normal gating kinetics results in a persistent influx of sodium ions, leading to a prolonged "tail current" following membrane depolarization.[2][3]

The consequence of this sustained sodium influx is a state of hyperexcitability in the neuron, characterized by repetitive firing of action potentials in response to a single stimulus. Ultimately, the neuron is unable to repolarize, leading to a complete loss of electrical signaling, paralysis, and death of the insect.[5] The presence of the α-cyano group in Type II pyrethroids like this compound is associated with a much slower decay of the tail currents compared to Type I pyrethroids, contributing to their higher potency.[3]

Signaling Pathway of this compound-Induced Neurotoxicity

Quantitative Data on this compound's Effects

The following tables summarize quantitative data regarding the toxicity and electrophysiological effects of this compound and other representative Type II pyrethroids on insects and their neurons.

Table 1: Toxicity of Lambda-Cyhalothrin to Various Insect Species

| Insect Species | Life Stage | Exposure Route | Metric | Value | Reference |

| Musca domestica (House Fly) | 2nd Instar Larvae | Topical | LC50 | 94.89 ppm | [6] |

| Riptortus pedestris | 3rd Instar Nymphs | Topical | LC50 | 2.680 mg/L | [7] |

| Apis mellifera (Honey Bee) | Larvae | Acute | LD50 | 0.058 µ g/larva | [8] |

| Apis mellifera (Honey Bee) | Larvae | Chronic | LD50 | 0.040 µ g/larva | [8] |

| Mythimna separata | - | - | LC20 | - | [9] |

| Mythimna separata | - | - | LC50 | - | [9] |

| Channa punctatus (for comparison) | - | In vivo | - | More potent AChE inhibitor than cypermethrin | [10] |

Table 2: Electrophysiological Effects of Type II Pyrethroids on Insect Voltage-Gated Sodium Channels

| Pyrethroid | Insect/Cell Type | Concentration | Effect on Tail Current | Quantitative Change | Reference |

| Deltamethrin | Cockroach Neurons | 10⁻⁸ to 5x10⁻⁶ M | Induces TTX-sensitive inward current | Peaks at +10 mV, reverses at +60 mV | [1] |

| Deltamethrin | Cockroach Neurons | - | Single-channel activity | Short events (1-10 ms, 1.5 pA), and long events (seconds) | [1] |

| Deltamethrin | Expressed Cockroach VGSC | - | Tail Current Decay | Order of magnitude slower than Type I pyrethroids | [2][3] |

| Deltamethrin | Expressed Mosquito VGSC | - | Dose-response on channel modification | - | [2] |

Experimental Protocols

Patch-Clamp Electrophysiology of Insect Neurons

This protocol describes a general approach for whole-cell patch-clamp recording from cultured or acutely isolated insect neurons to study the effects of this compound on voltage-gated sodium channels.

3.1.1. Neuron Preparation

-

Neuronal Culture: Aseptically dissect central nervous system (CNS) ganglia (e.g., thoracic or abdominal ganglia) from the insect of interest (e.g., cockroach, Periplaneta americana).

-

Mechanically and enzymatically dissociate the ganglia to obtain a single-cell suspension.

-

Plate the neurons on a suitable substrate (e.g., poly-L-lysine coated glass coverslips) in an appropriate culture medium.

-

Maintain the cultures in an incubator at a temperature suitable for the specific insect species.

3.1.2. Electrophysiological Recording

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.2-7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2-7.4 with KOH.

-

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Approach a neuron with the patch pipette and form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record voltage-gated sodium currents using a voltage-clamp amplifier.

-

-

Voltage Protocol for Tail Currents:

-

Hold the neuron at a hyperpolarized potential (e.g., -100 mV).

-

Apply a series of short depolarizing pulses (e.g., to 0 mV for 10 ms) to activate the sodium channels. For Type II pyrethroids, a train of pulses may be necessary to observe channel modification.[2][3]

-

Repolarize the membrane to the holding potential and record the slowly decaying tail current.

-

-

Drug Application: Apply this compound at various concentrations to the bath via a perfusion system and record the changes in the sodium current and tail current characteristics.

References

- 1. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. npic.orst.edu [npic.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Assessment of Lambda-Cyhalothrin and Spinetoram Toxicity and Their Effects on the Activities of Antioxidant Enzymes and Acetylcholinesterase in Honey Bee (Apis mellifera) Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC50 of lambda-cyhalothrin stimulates reproduction on the moth Mythimna separata (Walker) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

Bioaccumulation Potential of Cyhalothrin in Aquatic Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals